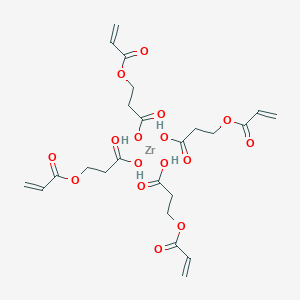
Secalciferol 3-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Secalciferol 3-Glucuronide involves the glucuronidation of Secalciferol. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate the transfer of glucuronic acid to Secalciferol .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biotechnological methods involving microbial fermentation or enzymatic synthesis. These methods ensure high yield and purity of the compound, making it suitable for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Secalciferol 3-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Secalciferol 3-Glucuronide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of glucuronides.
Biology: The compound is utilized in studies related to metabolism and the role of glucuronidation in detoxification processes.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the context of Vitamin D metabolism and its impact on bone health.
Industry: It is employed in the development of pharmaceuticals and nutraceuticals, especially those related to Vitamin D analogs
Mécanisme D'action
The mechanism of action of Secalciferol 3-Glucuronide involves its role as a metabolite of Secalciferol. It exerts its effects by interacting with specific molecular targets, including Vitamin D receptors (VDRs). These interactions modulate various signaling pathways involved in calcium homeostasis, bone mineralization, and immune response .
Comparaison Avec Des Composés Similaires
Secalciferol 3-Glucuronide can be compared with other glucuronides such as:
Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.
Paracetamol glucuronide: A major metabolite of paracetamol involved in its detoxification.
Quercetin 3-glucuronide: A derivative of quercetin with antioxidant properties.
Uniqueness: this compound is unique due to its specific role in Vitamin D metabolism and its potential therapeutic applications in bone health and immune modulation .
Propriétés
Numéro CAS |
203737-06-8 |
|---|---|
Formule moléculaire |
C₃₃H₅₂O₉ |
Poids moléculaire |
592.76 |
Synonymes |
(3β,5Z,7E,24R)-24,25-Dihydroxy-9,10-secocholesta-5,7,10(19)-trien-3-yl β-D-Glucopyranosiduronic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)





![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)
